molecular formula C11H7FIN3O3 B3194832 4-(2-Fluoro-4-nitrophenoxy)-3-iodopyridin-2-amine CAS No. 868733-97-5

4-(2-Fluoro-4-nitrophenoxy)-3-iodopyridin-2-amine

Cat. No.: B3194832
CAS No.: 868733-97-5
M. Wt: 375.09 g/mol
InChI Key: RJXUNORACSEAQJ-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-nitrophenoxy)-3-iodopyridin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with fluoro, nitro, and iodo groups, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-4-nitrophenoxy)-3-iodopyridin-2-amine typically involves multiple steps. One common method starts with the reaction between 2-chloropyridin-4-ol and 1,2-difluoro-4-nitrobenzene under basic conditions to yield 2-chloro-4-(2-fluoro-4-nitrophenoxy)pyridine . This intermediate can then be further functionalized to introduce the iodine and amine groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-4-nitrophenoxy)-3-iodopyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The fluoro and nitro groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, palladium catalysts for coupling reactions, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the iodo group can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

4-(2-Fluoro-4-nitrophenoxy)-3-iodopyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-nitrophenoxy)-3-iodopyridin-2-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Fluoro-4-nitrophenoxy)-3-iodopyridin-2-amine is unique due to its combination of fluoro, nitro, and iodo substituents on a pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

4-(2-fluoro-4-nitrophenoxy)-3-iodopyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FIN3O3/c12-7-5-6(16(17)18)1-2-8(7)19-9-3-4-15-11(14)10(9)13/h1-5H,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXUNORACSEAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)OC2=C(C(=NC=C2)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FIN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701232536
Record name 4-(2-Fluoro-4-nitrophenoxy)-3-iodo-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701232536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868733-97-5
Record name 4-(2-Fluoro-4-nitrophenoxy)-3-iodo-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868733-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Fluoro-4-nitrophenoxy)-3-iodo-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701232536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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